

[Compound Name] patent and intellectual property

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Compound of Interest		
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An In-depth Technical Guide to the Patent and Intellectual Property of Iptacopan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptacopan, marketed under the brand name Fabhalta®, is a first-in-class, orally administered inhibitor of complement Factor B, a key component of the alternative complement pathway.[1] [2][3] Developed by Novartis, it represents a significant advancement in the treatment of complement-mediated diseases.[1] As of late 2025, Iptacopan has received FDA approval for the treatment of adults with Paroxysmal Nocturnal Hemoglobinuria (PNH), to reduce proteinuria in adults with primary Immunoglobulin A Nephropathy (IgAN), and for the treatment of adults with C3 Glomerulopathy (C3G).[3][4][5][6] Its targeted mechanism addresses the underlying drivers of these rare and debilitating conditions.[4][7]

Core Intellectual Property and Patent Landscape

Novartis AG is the primary assignee for patents covering Iptacopan, securing its intellectual property for various therapeutic applications. Key patents protect the compound's chemical structure, formulation, and methods of use in treating specific complement-mediated disorders.

Key Patent Filings:



- US9682968: This patent is a significant component of Iptacopan's intellectual property portfolio.[8]
- US20240238266A1: This patent application specifically covers the use of Iptacopan for the treatment of atypical hemolytic uremic syndrome (aHUS), indicating an expansion of its potential therapeutic applications.[9]
- IL314494A: This international patent application details the use of Iptacopan for treating lupus nephritis, further broadening the scope of its IP protection.[10]

The initial FDA approval for Fabhalta® (Iptacopan Hydrochloride) was granted on December 5, 2023.[3][11] Novartis continues to explore Iptacopan's therapeutic potential in other complement-mediated diseases, including immune complex membranoproliferative glomerulonephritis (IC-MPGN) and lupus nephritis, with ongoing clinical trials and patent filings to protect these future indications.[6][12]

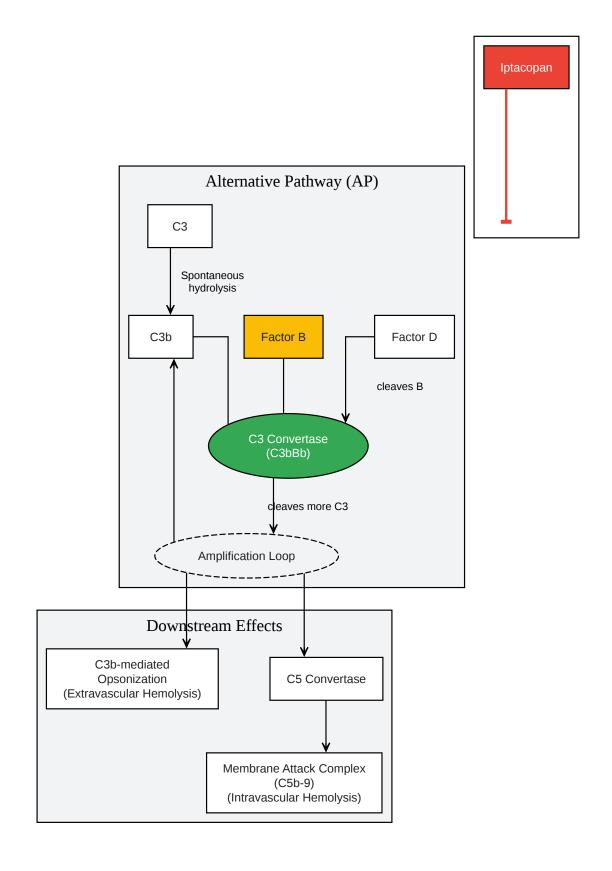
Mechanism of Action

Iptacopan functions as a highly potent and selective inhibitor of Factor B, an essential protease in the alternative complement pathway.[2][13] The alternative pathway is a critical amplification loop for the entire complement system.[2]

In pathological conditions, overactivation of this pathway leads to tissue damage. Iptacopan binds directly to the protease domain of Factor B, stabilizing it in an inactive state.[13] This action prevents Factor B from binding with C3b to form the C3bB complex, thereby blocking its subsequent cleavage by Factor D into the active C3 convertase (C3bBb).[2]

By inhibiting the formation of the alternative pathway C3 convertase, Iptacopan effectively halts the central amplification loop of the complement cascade. This upstream inhibition controls both C3b-mediated opsonization, which leads to extravascular hemolysis (EVH) in PNH, and the downstream formation of the membrane attack complex (MAC), which causes intravascular hemolysis (IVH).[1][7][14] This dual action is a key differentiator from C5 inhibitors, which only block the terminal pathway.[13]





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Mechanism of Action of Iptacopan in the Alternative Complement Pathway.



Clinical Efficacy Data

Iptacopan has demonstrated significant efficacy across multiple clinical trials in different indications.

Table 1: Efficacy of Iptacopan in Paroxysmal Nocturnal Hemoglobinuria (PNH)

Trial Name	Patient Population	Primary Endpoint	Result	Citation
APPOINT-PNH (NCT04820530)	Complement- inhibitor-naïve	Hemoglobin increase of ≥2 g/dL from baseline without transfusions at 24 weeks	92.2% of patients met the primary endpoint.	[15]
APPL-PNH (NCT04558918)	Anti-C5 treated with residual anemia	Superiority in hemoglobin improvement over anti-C5 therapy	Iptacopan demonstrated superiority over anti-C5 therapy.	[14][15]

| Phase III Pooled | Adults with PNH | Sustained hemoglobin improvement without transfusions | 82.3% and 77.5% of patients in respective studies showed sustained improvement. |[8][14] |

Table 2: Efficacy of Iptacopan in IgA Nephropathy (IgAN)

Trial Name	Patient Population	Primary Endpoint	Result	Citation
APPLAUSE- IgAN (NCT04578834)	Adults with IgAN at risk of progression	Proteinuria reduction (UPCR) at 9 months	38.3% reduction in proteinuria compared to placebo (p<0.0001).	[16]



| APPLAUSE-IgAN (NCT04578834) | Adults with IgAN at risk of progression | Annualized total eGFR slope over 24 months | Statistically significant and clinically meaningful superiority compared to placebo. |[6] |

Table 3: Efficacy of Iptacopan in C3 Glomerulopathy (C3G)

Trial Name	Patient Population	Primary Endpoint	Result	Citation
APPEAR-C3G (NCT04817618)	Adults with C3G	Proteinuria reduction (UPCR) at 6 months	35.1% reduction in proteinuria compared to placebo.	[5][17]

| Phase 2 (NCT03832114) | Adults with native kidney C3G | Proteinuria reduction (UPCR) at 12 weeks | 45% decrease in UPCR levels from baseline (p=0.0003). |[18] |

Key Experimental Protocols

The clinical development of Iptacopan has been supported by robust, well-designed clinical trials. Below are the methodologies for two pivotal Phase III studies.

APPLAUSE-IgAN (NCT04578834) for IgA Nephropathy

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase III study.[16]
- Participants: Adult patients with primary IgA nephropathy at risk of rapid disease progression, generally defined as a urine protein-to-creatinine ratio (UPCR) ≥1.5 g/g.[6][19]
- Intervention: Patients were randomized to receive either Iptacopan (200 mg, twice daily) or a
 matching placebo.[12] All patients continued to receive supportive care, consisting of a
 stable, maximally-tolerated dose of a renin-angiotensin system (RAS) inhibitor, with or
 without a stable dose of an SGLT2 inhibitor.[6]
- Primary Endpoints:

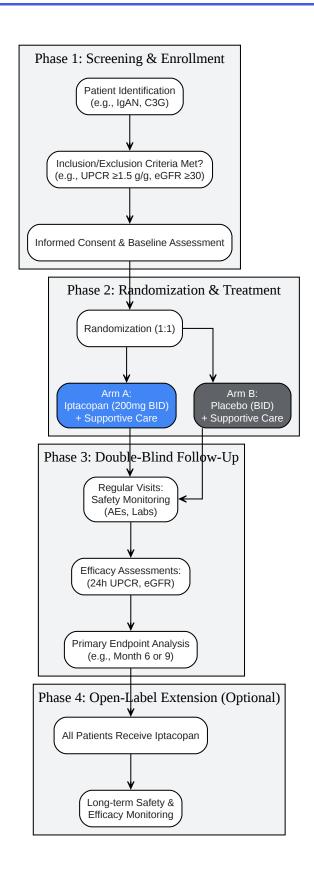


- Interim Analysis: Change in proteinuria (measured by UPCR) from baseline at 9 months.
 [6][16]
- Final Analysis: The annualized total slope of the estimated glomerular filtration rate (eGFR) over 24 months.[6]
- Key Assessments: Efficacy was primarily assessed through 24-hour urine collections for protein and creatinine, and serum creatinine for eGFR calculation. Safety was monitored through adverse event reporting and laboratory assessments.

APPEAR-C3G (NCT04817618) for C3 Glomerulopathy

- Study Design: A Phase III, multicenter, randomized, double-blind, parallel-group, placebocontrolled study.[17]
- Participants: Adult patients with biopsy-proven C3G.
- Intervention: Patients were randomized to receive twice-daily oral Iptacopan or a placebo, in addition to supportive care.
- Primary Endpoint: The primary objective was to evaluate the efficacy of Iptacopan compared to placebo in reducing proteinuria from baseline at 6 months.[17]
- Key Assessments: The primary efficacy variable was the change in UPCR. Kidney function was monitored via eGFR. Safety and tolerability were assessed throughout the study.[17][20]





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Generalized Workflow for Iptacopan Phase III Clinical Trials.



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